Cas no 1866658-81-2 (4-(2,3,4,5-Tetrafluorophenyl)butanoic acid)
4-(2,3,4,5-Tetrafluorophenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2,3,4,5-tetrafluorophenyl)butanoic acid
- EN300-1824130
- 1866658-81-2
- 4-(2,3,4,5-Tetrafluorophenyl)butanoic acid
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- Inchi: 1S/C10H8F4O2/c11-6-4-5(2-1-3-7(15)16)8(12)10(14)9(6)13/h4H,1-3H2,(H,15,16)
- InChI Key: MWSTWWBOLLSJDO-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=CC=1CCCC(=O)O)F)F)F
Computed Properties
- Exact Mass: 236.04604214g/mol
- Monoisotopic Mass: 236.04604214g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 37.3Ų
4-(2,3,4,5-Tetrafluorophenyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1824130-0.05g |
4-(2,3,4,5-tetrafluorophenyl)butanoic acid |
1866658-81-2 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1824130-0.1g |
4-(2,3,4,5-tetrafluorophenyl)butanoic acid |
1866658-81-2 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1824130-0.25g |
4-(2,3,4,5-tetrafluorophenyl)butanoic acid |
1866658-81-2 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1824130-0.5g |
4-(2,3,4,5-tetrafluorophenyl)butanoic acid |
1866658-81-2 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1824130-1.0g |
4-(2,3,4,5-tetrafluorophenyl)butanoic acid |
1866658-81-2 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1824130-2.5g |
4-(2,3,4,5-tetrafluorophenyl)butanoic acid |
1866658-81-2 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1824130-5.0g |
4-(2,3,4,5-tetrafluorophenyl)butanoic acid |
1866658-81-2 | 5g |
$2858.0 | 2023-06-01 | ||
| Enamine | EN300-1824130-10.0g |
4-(2,3,4,5-tetrafluorophenyl)butanoic acid |
1866658-81-2 | 10g |
$4236.0 | 2023-06-01 | ||
| Enamine | EN300-1824130-1g |
4-(2,3,4,5-tetrafluorophenyl)butanoic acid |
1866658-81-2 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1824130-5g |
4-(2,3,4,5-tetrafluorophenyl)butanoic acid |
1866658-81-2 | 5g |
$2028.0 | 2023-09-19 |
4-(2,3,4,5-Tetrafluorophenyl)butanoic acid Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 4-(2,3,4,5-Tetrafluorophenyl)butanoic acid
Research Update on 4-(2,3,4,5-Tetrafluorophenyl)butanoic acid (CAS: 1866658-81-2) in Chemical Biology and Pharmaceutical Applications
4-(2,3,4,5-Tetrafluorophenyl)butanoic acid (CAS: 1866658-81-2) is a fluorinated aromatic carboxylic acid derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound features a tetrafluorophenyl group attached to a butanoic acid moiety, which imparts distinct electronic and steric characteristics, making it a valuable building block in drug design and medicinal chemistry.
Recent studies have explored the role of 4-(2,3,4,5-Tetrafluorophenyl)butanoic acid as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its fluorinated aromatic ring enhances metabolic stability and improves binding affinity to target proteins, which is crucial for optimizing pharmacokinetic properties in drug candidates. Researchers have also investigated its utility in prodrug strategies, where the carboxylic acid group can be modified to enhance bioavailability.
In a 2023 study published in the Journal of Medicinal Chemistry, 4-(2,3,4,5-Tetrafluorophenyl)butanoic acid was utilized as a scaffold for designing novel inhibitors of inflammatory mediators. The study demonstrated that derivatives of this compound exhibited potent activity against cyclooxygenase-2 (COX-2), with improved selectivity over COX-1, suggesting potential applications in anti-inflammatory therapies. The researchers attributed this selectivity to the steric and electronic effects of the tetrafluorophenyl group, which optimized interactions with the COX-2 active site.
Another significant application of this compound lies in its use as a linker in antibody-drug conjugates (ADCs). A 2022 report in Bioconjugate Chemistry highlighted its incorporation into ADC platforms, where the carboxylic acid functionality facilitated stable conjugation with monoclonal antibodies. The resulting ADCs showed enhanced tumor-targeting efficiency and reduced off-target toxicity in preclinical models, underscoring the compound's versatility in biopharmaceutical development.
Ongoing research is also exploring the potential of 4-(2,3,4,5-Tetrafluorophenyl)butanoic acid in neurodegenerative disease therapeutics. Preliminary data from a 2023 study in ACS Chemical Neuroscience indicated that its derivatives could modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease. The fluorinated aromatic system was found to disrupt protein-protein interactions involved in amyloid formation, offering a promising avenue for further investigation.
In conclusion, 4-(2,3,4,5-Tetrafluorophenyl)butanoic acid (CAS: 1866658-81-2) represents a multifaceted tool in modern drug discovery, with applications spanning from small-molecule therapeutics to complex biologics. Its unique chemical properties continue to inspire innovative research across multiple therapeutic areas, positioning it as a compound of significant interest in the pharmaceutical industry. Future studies are expected to further elucidate its mechanistic roles and expand its utility in targeted therapies.
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